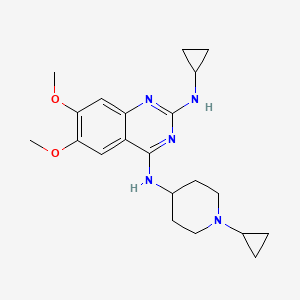![molecular formula C20H17BrN2O4S B7432546 N-[(2-bromophenyl)-phenylmethyl]-N-methyl-4-nitrobenzenesulfonamide](/img/structure/B7432546.png)
N-[(2-bromophenyl)-phenylmethyl]-N-methyl-4-nitrobenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(2-bromophenyl)-phenylmethyl]-N-methyl-4-nitrobenzenesulfonamide, commonly known as BPNM, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. BPNM belongs to the family of sulfonamides, which are widely used in the pharmaceutical industry for their antibacterial and antifungal properties. However, BPNM is not used as a drug, but rather as a research tool in various scientific studies.
作用機序
BPNM works by binding to specific proteins, thereby inhibiting their activity. This inhibition can be either reversible or irreversible, depending on the specific protein and the binding site. BPNM has been shown to bind to various proteins, including the human carbonic anhydrase II (hCA II), which is an enzyme involved in the regulation of acid-base balance in the body.
Biochemical and physiological effects:
BPNM has been shown to have various biochemical and physiological effects, including the inhibition of hCA II activity, which can lead to a decrease in the production of bicarbonate ions in the body. BPNM has also been shown to have an effect on the activity of other proteins, including the human serum albumin (HSA), which is a protein involved in the transport of various molecules in the body.
実験室実験の利点と制限
BPNM has several advantages for use in laboratory experiments, including its high potency and specificity for binding to specific proteins. However, BPNM also has limitations, including its potential toxicity and the need for careful handling and storage.
将来の方向性
There are several future directions for the use of BPNM in scientific research, including the identification of novel drug targets and the development of new drugs. BPNM can also be used in the study of protein-protein interactions, which is essential in understanding various biological processes. Additionally, BPNM can be used in the development of new diagnostic tools for various diseases.
In conclusion, BPNM is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. BPNM has been extensively used in scientific research for various purposes, including the study of protein-protein interactions, identification of novel drug targets, and drug discovery. BPNM works by binding to specific proteins, thereby inhibiting their activity. BPNM has several advantages for use in laboratory experiments, including its high potency and specificity for binding to specific proteins. However, BPNM also has limitations, including its potential toxicity and the need for careful handling and storage. There are several future directions for the use of BPNM in scientific research, including the identification of novel drug targets and the development of new drugs.
合成法
BPNM can be synthesized using various methods, including the reaction of 2-bromobenzyl chloride with N-methyl-4-nitrobenzenesulfonamide in the presence of a base. The reaction yields BPNM as a white crystalline solid, which can be purified using recrystallization.
科学的研究の応用
BPNM has been extensively used in scientific research for various purposes, including the study of protein-protein interactions, identification of novel drug targets, and drug discovery. BPNM is particularly useful in identifying the binding sites of proteins, which is essential in drug discovery and development.
特性
IUPAC Name |
N-[(2-bromophenyl)-phenylmethyl]-N-methyl-4-nitrobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17BrN2O4S/c1-22(28(26,27)17-13-11-16(12-14-17)23(24)25)20(15-7-3-2-4-8-15)18-9-5-6-10-19(18)21/h2-14,20H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGDIQHKQFOPGNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(C1=CC=CC=C1)C2=CC=CC=C2Br)S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17BrN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2-bromophenyl)-phenylmethyl]-N-methyl-4-nitrobenzenesulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Methyl-4-[[4-(trifluoromethyl)phenyl]methylsulfanylmethyl]quinoline](/img/structure/B7432470.png)
![N-[(2,6-dichloroquinolin-3-yl)methyl]-4-fluoro-3-(trifluoromethyl)aniline](/img/structure/B7432477.png)
![Methyl 3-[4-[(2,6-difluorophenyl)methylsulfanylmethyl]-1,3-thiazol-2-yl]benzoate](/img/structure/B7432484.png)
![4-[(3,4-Difluorophenyl)methylsulfanylmethyl]-2-(5-methylfuran-2-yl)-1,3-thiazole](/img/structure/B7432485.png)
![1-[2-[4-(3-Chlorophenyl)piperazin-1-yl]ethyl]-3-[3-[(5-methylpyridin-2-yl)amino]propyl]urea](/img/structure/B7432495.png)
![N'-(6-chloropyridin-2-yl)-3-[4-(hydroxymethyl)piperidin-1-yl]sulfonylthiophene-2-carbohydrazide](/img/structure/B7432503.png)
![2-N-cyclopropyl-6,7-dimethoxy-4-N-[(1-methylpiperidin-4-yl)methyl]quinazoline-2,4-diamine](/img/structure/B7432511.png)

![3-[3-(2-hydroxyethyl)-4-(hydroxymethyl)pyrrolidine-1-carbonyl]-N-(4-methoxyphenyl)-4-methylbenzenesulfonamide](/img/structure/B7432522.png)
![5-[(3-Methyl-7-oxotriazolo[4,5-d]pyrimidin-6-yl)methyl]-1,3-oxazolidin-2-one](/img/structure/B7432534.png)
![1-(5-Chloro-[1,3]thiazolo[5,4-b]pyridin-2-yl)-3-[(3-methylphenyl)-pyridin-2-ylmethyl]urea](/img/structure/B7432535.png)
![N-[3-(2-oxoazepan-1-yl)propyl]-2-(7-oxo-3-phenyltriazolo[4,5-d]pyrimidin-6-yl)acetamide](/img/structure/B7432545.png)
![[4-[[(2-Bromophenyl)-phenylmethyl]-methylsulfamoyl]phenyl]methyl acetate](/img/structure/B7432549.png)
![N-[(2-bromophenyl)-phenylmethyl]-3-fluoro-N-methyl-5-nitrobenzenesulfonamide](/img/structure/B7432555.png)